molecular formula C17H14ClN3O2 B2761842 N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941885-44-5

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2761842
CAS No.: 941885-44-5
M. Wt: 327.77
InChI Key: VTXDGIANQANLFS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic core with a carboxamide substituent at position 2. The structure includes a 1-ethyl group at the nitrogen of the naphthyridine ring and a 3-chlorophenyl group on the carboxamide (Fig. 1). Its molecular formula is C₁₇H₁₄ClN₃O₂ (MW: 327.77 g/mol).

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXDGIANQANLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Introduction of the 3-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3-chlorophenyl halide reacts with the naphthyridine core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine or ammonia source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds related to N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in combating malaria. A high-throughput screening of related dihydroquinazolinone derivatives demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited mechanisms targeting PfATP4, disrupting sodium homeostasis in parasites and exhibiting a fast-to-moderate rate of asexual kill .

Antioxidant Properties

Research has indicated that derivatives of this compound possess notable antioxidant capabilities. A series of novel compounds synthesized from 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine demonstrated promising antioxidant activities. The structure–activity relationship (SAR) studies revealed that modifications at specific positions could enhance these properties, making them suitable candidates for further exploration in health-related applications .

Insecticidal Activities

The compound has also been evaluated for its insecticidal properties. Novel derivatives were synthesized and tested for their efficacy against various insect pests. Preliminary bioassays indicated that some of these compounds exhibited significant insecticidal activities, suggesting potential applications in agricultural pest management .

Case Study 1: Antimalarial Screening

In a study focused on optimizing antimalarial agents, derivatives of the compound were screened against drug-resistant strains of P. falciparum. The results indicated that certain structural modifications significantly enhanced potency (EC50 values reaching as low as 0.01 μM), demonstrating the potential for developing effective antimalarial therapies .

Case Study 2: Synthesis and Bioactivity

A synthesis route was developed for creating hybrid molecules combining the naphthyridine structure with other pharmacophores. These hybrids were evaluated for their antioxidant and insecticidal activities. The study found that specific modifications increased both antioxidant capacity and insecticidal effectiveness, indicating the versatility of the naphthyridine scaffold in drug development .

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Key structural variations among analogues include:

  • Naphthyridine nitrogen substituents (e.g., ethyl, pentyl, benzyl).
  • Carboxamide aryl/alkyl groups (e.g., 3-chlorophenyl, 4-methylcyclohexyl).
  • Additional functional groups (e.g., halogens, morpholine).
Table 1: Structural and Physical Properties Comparison
Compound Name (ID) Naphthyridine Substituent Carboxamide Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1-Ethyl 3-Chlorophenyl 327.77 Not reported Not reported
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo... (5a3) 1-(4-Chlorobenzyl) 3-Chlorophenyl 424.28 >300 67
JT11 (N-(4-Methylcyclohexyl)-1-pentyl-2-oxo...) 1-Pentyl 4-Methylcyclohexyl 356.45 Not reported Not reported
FG160a (1-(5-Chloropentyl)-N-(4-methylcyclohexyl)...) 1-(5-Chloropentyl) 4-Methylcyclohexyl 423.33 Not reported Moderate*
VL15 (N-Cycloheptyl-1-(2-morpholin-4-ylethyl)...) 1-(2-Morpholin-4-ylethyl) Cycloheptyl 443.52 Not reported Not reported

*Purified as a cis/trans diastereoisomeric mixture .

Key Observations :

  • The 3-chlorophenyl carboxamide group is less sterically hindered than 4-methylcyclohexyl (JT11) or morpholine-containing (VL15) groups, which may influence receptor binding .
  • High melting points (e.g., >300°C for 5a3) correlate with rigid aromatic systems and strong intermolecular forces .

SAR Insights :

  • Naphthyridine substituents : Longer alkyl chains (e.g., pentyl in JT11) enhance CB2 receptor affinity but may reduce metabolic stability . The ethyl group in the target compound could offer a balance between activity and pharmacokinetics.
  • Carboxamide groups : Bulky substituents (e.g., 4-methylcyclohexyl in JT11) improve receptor selectivity, while halogenated aryl groups (e.g., 3-chlorophenyl) may enhance binding to hydrophobic pockets .
  • Halogenation : Chlorine atoms (e.g., in 5a3 or the target compound) improve compound stability and membrane permeability .

Biological Activity

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

PropertyValue
Molecular FormulaC20H19ClN2O3
Molecular Weight370.8 g/mol
IUPAC NameThis compound
SMILESCCN1C2=C(C=CC(=N2)C)C(=C(C1=O)CCC(=O)O)C3=CC(=CC=C3)Cl

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and respiratory diseases.

1. Inhibition of Phosphodiesterase

The compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the regulation of inflammatory processes. PDE4 inhibitors are known to have therapeutic potentials in treating asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving airway function.

2. Antitumor Activity

Several studies have demonstrated that compounds similar to this compound possess anti-tumor properties. These compounds inhibit the PI3K signaling pathway, which is crucial for cell proliferation and survival in various cancers. The inhibition of Class I PI3K enzymes has been linked to reduced tumor cell invasion and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

A. Interaction with Receptors

Research shows that this compound may act as an allosteric modulator at various receptors, enhancing the effects of neurotransmitters like acetylcholine at nicotinic receptors . This interaction could contribute to neuroprotective effects and cognitive enhancement.

B. Modulation of Signaling Pathways

The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling. Elevated cAMP levels can result in decreased inflammation and improved cellular responses to stimuli .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Respiratory Diseases

A study involving patients with asthma treated with PDE4 inhibitors showed significant improvements in lung function and reductions in exacerbation rates. The mechanism was attributed to the modulation of inflammatory pathways through cAMP elevation.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that similar compounds effectively inhibited cancer cell lines by inducing apoptosis and inhibiting migration. The compounds' ability to target PI3K pathways suggests their potential as anticancer agents .

Research Findings

A summary of relevant research findings is presented in the table below:

Study ReferenceFindings
Demonstrated PDE4 inhibition leading to reduced inflammation in asthma models.
Showed allosteric modulation at α7 nAChRs enhancing neurotransmitter effects.
Identified anti-tumor activity via PI3K pathway inhibition in various cancer cell lines.

Q & A

Q. What are the key synthetic routes for N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of substituted anilines with ethyl glyoxylate to form the 1,8-naphthyridine core.

Functionalization : Introduction of the 3-chlorophenyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).

Ethyl Group Installation : Alkylation at the N1 position using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical Conditions :

  • Microwave irradiation (140°C, 2 h) improves cyclization efficiency compared to conventional heating .
  • Solvent choice (DMF vs. THF) affects amide coupling yields due to polarity-driven activation .
  • Purification via silica gel chromatography or preparative HPLC ensures >95% purity, critical for biological assays .

Q. Example Yield Optimization :

StepReagent/ConditionYield Range
CyclizationMicrowave, 140°C67–76%
Amide CouplingEDC/HOBt, DMF55–82%

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Key Methods :

  • ¹H NMR : Identifies aromatic protons (δ 7.2–9.2 ppm), NH groups (δ ~9.9 ppm), and ethyl/methylene signals (δ 1.2–5.7 ppm). Splitting patterns confirm substitution patterns .
  • IR Spectroscopy : Peaks at 1650–1685 cm⁻¹ confirm C=O (amide/keto) groups; C-Cl stretches appear at 737–780 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 423 [M⁺] for Cl-substituted analogs) and fragmentation patterns .

Data Interpretation Example :
A singlet at δ 5.68 ppm (2H) in ¹H NMR indicates a benzyl CH₂ group, while a doublet at δ 9.91 ppm (1H) confirms an amide NH .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Common Contradictions :

  • Anticancer IC₅₀ values vary across cell lines (e.g., 2–10 μM in leukemia vs. >20 μM in solid tumors) .
  • Inconsistent antiviral efficacy in enzymatic vs. cell-based assays .

Q. Methodological Strategies :

Standardize Assays : Use identical cell lines (e.g., Jurkat for leukemia) and incubation times.

Control for Substituent Effects : Compare activity of 3-chlorophenyl vs. fluorophenyl analogs to isolate electronic contributions .

Validate Target Engagement : Employ SPR or ITC to measure binding affinity to proposed targets (e.g., topoisomerase II) .

Q. Example Structural-Activity Relationship (SAR) :

SubstituentActivity (IC₅₀, μM)
3-Cl-phenyl2.1 (Leukemia)
4-F-phenyl8.7 (Leukemia)

Q. What computational approaches are effective in predicting the compound’s mechanism of action?

Recommended Workflow :

Docking Studies : Use AutoDock Vina to model interactions with kinases or DNA-intercalation sites. Prioritize targets with ΔG < -8 kcal/mol .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .

QSAR Modeling : Correlate logP and polar surface area (PSA) with cellular permeability. Optimal PSA < 90 Ų enhances bioavailability .

Case Study :
A naphthyridine analog showed 10-fold higher affinity for PARP1 vs. PARP2 in silico, validated by enzymatic inhibition assays (Ki = 0.3 μM) .

Q. How can synthetic yields be improved while minimizing byproduct formation?

Optimization Strategies :

Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullman-type couplings; CuI reduces aryl chloride byproducts by 40% .

Solvent Engineering : Replace DMF with NMP in amide couplings to reduce racemization.

Temperature Gradients : Use stepwise heating (50°C → 100°C) during cyclization to suppress dimerization .

Q. Yield Comparison :

ConditionByproduct (%)Yield (%)
DMF, 100°C2255
NMP, 80°C876

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Key Issues :

  • Low solubility in aqueous buffers complicates formulation.
  • Multi-step purifications (e.g., HPLC) are time-consuming at >10 g scales.

Q. Solutions :

Derivatization : Introduce PEGylated side chains to enhance solubility (e.g., 20% PEG-400 increases solubility 5-fold) .

Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., cyclization in 30 min vs. 2 h batch) .

Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for safer extractions .

Q. Table 1: Comparative Physicochemical Properties

PropertyN-(3-Cl-phenyl) DerivativeN-(4-F-phenyl) Analog
logP3.22.8
PSA (Ų)8578
Solubility (mg/mL)0.12 (H₂O)0.09 (H₂O)

Q. Table 2: Biological Activity Across Assays

Assay TypeTargetResult
Topo II InhibitionEnzymaticIC₅₀ = 1.8 μM
Antiviral (HIV-1)Cell-basedEC₅₀ = 12 μM

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